molecular formula C20H20ClN5O5 B2593454 N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775524-06-5

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2593454
CAS No.: 1775524-06-5
M. Wt: 445.86
InChI Key: YMZMZJAXXBSPQQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[1,2-c]pyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-c]pyrimidine core, followed by the introduction of the oxadiazole ring and the acetamide group. Key reagents often include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where precise control over temperature, pressure, and reaction time is maintained to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of analogs with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the discovery of new biological activities and therapeutic targets.

Medicine

In medicine, this compound is of interest for its potential pharmacological properties. Researchers are exploring its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for various applications in material science.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide: can be compared with other pyrido[1,2-c]pyrimidine derivatives, such as those with different substituents on the phenyl ring or variations in the oxadiazole moiety.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which allow for a wide range of chemical modifications and biological interactions

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O5/c1-11-22-18(24-31-11)17-14-5-3-4-8-25(14)20(29)26(19(17)28)10-16(27)23-13-9-12(21)6-7-15(13)30-2/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMZJAXXBSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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